Azido-PEG8-TFP ester
CAS No.: 1818294-49-3
Cat. No.: VC8083414
Molecular Formula: C25H37F4N3O10
Molecular Weight: 615.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1818294-49-3 |
|---|---|
| Molecular Formula | C25H37F4N3O10 |
| Molecular Weight | 615.6 g/mol |
| IUPAC Name | (2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
| Standard InChI | InChI=1S/C25H37F4N3O10/c26-20-19-21(27)24(29)25(23(20)28)42-22(33)1-3-34-5-7-36-9-11-38-13-15-40-17-18-41-16-14-39-12-10-37-8-6-35-4-2-31-32-30/h19H,1-18H2 |
| Standard InChI Key | ICPUCGMOWKDMAI-UHFFFAOYSA-N |
| SMILES | C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])F)F |
| Canonical SMILES | C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Azido-PEG8-TFP ester features a linear PEG8 chain (eight ethylene oxide units) flanked by two functional termini:
-
Azide group (-N₃): Enables bioorthogonal "click" reactions, particularly copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) .
-
TFP ester: A highly reactive 2,3,5,6-tetrafluorophenyl ester that forms stable amide bonds with primary amines under mild alkaline conditions (pH 7.5–8.0) .
The PEG spacer confers water solubility (≥50 mg/mL in aqueous buffers ) while reducing steric hindrance during conjugation. Discrete PEG (dPEG®) variants ensure monodispersity, with a molecular weight of 615.57 g/mol (C₂₅H₃₇F₄N₃O₁₀) .
Table 1: Key Physicochemical Parameters
Synthetic Routes and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves sequential functionalization of PEG8:
-
Azide Introduction: PEG8 diol reacts with sodium azide and triphenylphosphine in THF, forming the azide-terminated intermediate .
-
TFP Esterification: The intermediate is treated with tetrafluorophenyl chloroformate (TFP-Cl) in dichloromethane, catalyzed by N,N-diisopropylethylamine (DIPEA) .
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity, verified by HPLC and LC-MS .
Industrial Manufacturing
Large-scale production optimizes:
-
Reactor Design: Continuous-flow systems minimize hydrolysis of TFP esters .
-
Cost Efficiency: Bulk PEG8 procurement reduces raw material expenses by ~40% compared to small-scale synthesis .
-
Quality Control: In-process analytics (NMR, FT-IR) ensure batch consistency, critical for regulatory compliance in therapeutic applications .
Reactivity and Bioconjugation Mechanisms
Click Chemistry with Azides
The azide group reacts with:
-
Terminal Alkynes: Cu(I)-catalyzed to form 1,4-triazoles (k = 1–10 M⁻¹s⁻¹) .
-
Dibenzocyclooctynes (DBCO): Strain-promoted reaction (k = 0.1–1 M⁻¹s⁻¹) avoids copper toxicity in live-cell labeling .
Amine Conjugation via TFP Ester
TFP esters outperform NHS esters in:
-
Reaction Rate: 2–3× faster amine coupling at pH 7.5–8.0 due to electron-withdrawing fluorines .
-
Hydrolytic Stability: Half-life of 8–12 hrs vs. 0.5–2 hrs for NHS esters under physiological conditions .
Table 2: Comparative Reactivity of Bioconjugation Reagents
| Parameter | TFP Ester | NHS Ester |
|---|---|---|
| Optimal pH Range | 7.5–8.0 | 7.0–7.5 |
| Hydrolysis Half-life (pH 7.4) | 8–12 hrs | 0.5–2 hrs |
| Amine Reactivity (k, M⁻¹s⁻¹) | 5.2 ± 0.3 | 2.1 ± 0.2 |
| Stability in DMSO | >6 months | 3–4 months |
Applications in Biomedical Research
PROTAC Development
Azido-PEG8-TFP ester links E3 ligase ligands (e.g., VHL or CRBN) to target protein binders (e.g., kinase inhibitors) . Case studies demonstrate:
-
BTK Degradation: Conjugation of pomalidomide to ibrutinib via Azido-PEG8-TFP ester achieved DC₅₀ = 10 nM in lymphoma cells .
-
Solubility Enhancement: PEG8 spacers increase PROTAC solubility by 15–20× compared to alkyl linkers .
Antibody-Drug Conjugates (ADCs)
The TFP ester enables site-specific conjugation to lysine residues:
-
HER2-Targeting ADC: Trastuzumab conjugated to emtansine via Azido-PEG8-TFP ester showed IC₅₀ = 0.8 nM vs. 1.5 nM for random lysine conjugation .
-
In Vivo Stability: PEG8 reduces hepatic clearance, extending ADC half-life to 72 hrs in murine models .
Nanotechnology and Drug Delivery
-
Lipid Nanoparticle (LNP) Functionalization: Azide-PEG8-TFP ester anchors targeting ligands (e.g., folate) to LNPs, improving tumor uptake by 3.5× .
-
Hydrogel Crosslinking: CuAAC-mediated network formation enables tunable stiffness (G' = 1–50 kPa) for 3D cell culture .
Comparative Analysis with Structural Analogues
Azido-PEG4-TFP Ester
-
Shorter Spacer: Reduced hydrodynamic radius (2.1 nm vs. 3.8 nm) limits accessibility in sterically hindered environments .
-
Faster Conjugation: Higher local concentration accelerates reaction kinetics (k = 6.1 vs. 5.2 M⁻¹s⁻¹) .
Azido-PEG8-NHS Ester
-
pH Sensitivity: Requires lower pH (7.0–7.5) for optimal amine reactivity, increasing hydrolysis risk .
-
Cost: 20–30% cheaper than TFP esters but necessitates excess reagent to compensate for hydrolysis .
Future Directions and Innovations
Recent advances (2024–2025) highlight:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume